3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid
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Overview
Description
3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with ethoxy, iodo, and phenylcarbonyl groups
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The iodine and ethoxy groups might influence the compound’s reactivity and binding affinity to its target .
Mode of Action
Without specific information, it’s difficult to detail the exact mode of action. Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are unknown. Benzoic acid derivatives can participate in various biochemical reactions, such as redox reactions, due to their aromatic ring structure .
Result of Action
Depending on its target and mode of action, it could potentially alter cellular processes, leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its reactivity can be influenced by pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of ethoxy and phenylcarbonyl groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylcarbonyl group, converting it to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodo group.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce alcohols.
- Substitution reactions can result in various substituted benzoic acid derivatives.
Comparison with Similar Compounds
- 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
- 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
Comparison: Compared to similar compounds, 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid is unique due to the presence of the phenylcarbonyl group, which enhances its ability to interact with biological targets. This structural feature distinguishes it from other derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
4-benzoyloxy-3-ethoxy-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO5/c1-2-21-13-9-11(15(18)19)8-12(17)14(13)22-16(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTYVJWTLRHCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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